Zamicastat hydrochloride
Description
The Sympathetic Nervous System and its Overactivity in Pathophysiology
The sympathetic nervous system (SNS) is a critical component of the autonomic nervous system, responsible for the "fight or flight" response. It modulates various bodily functions, such as heart rate, blood pressure, and bronchial passage widening, to prepare the body for stressful situations. physio-pedia.com While essential for survival, chronic overactivity of the SNS is implicated in the development and progression of numerous diseases. nih.govfranklincardiovascular.com
Pathological sympathetic overactivity is a recognized feature in several cardiovascular conditions, including hypertension, ischemic heart disease, and chronic heart failure. nih.govphysiology.org This heightened sympathetic drive can lead to detrimental effects such as increased arterial blood pressure, vascular hypertrophy, and an accelerated progression of atherosclerosis. nih.govtandfonline.com Beyond the cardiovascular system, sympathetic hyperactivity is also linked to metabolic disorders like type 2 diabetes and obesity, as well as kidney disease. physio-pedia.comnih.gov The sustained increase in sympathetic nerve activity (SNA) can have profound negative impacts on organ function and is associated with an increased risk of major adverse cardiovascular events and premature death. tandfonline.com
Dopamine (B1211576) Beta-Hydroxylase (DBH) as a Key Enzyme in Catecholamine Biosynthesis
Dopamine beta-hydroxylase (DBH) is a vital enzyme in the catecholamine biosynthesis pathway. wikipedia.orgnih.gov It catalyzes the conversion of dopamine to norepinephrine (B1679862) (noradrenaline), a crucial neurotransmitter in both the central and peripheral nervous systems. wikipedia.orgnih.govuniprot.org This enzymatic reaction is the final step in the synthesis of norepinephrine within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla. wikipedia.orgnih.gov
DBH is a copper-containing oxygenase that requires ascorbate (B8700270) (vitamin C) as a cofactor for its activity. wikipedia.orgnih.gov The enzyme is unique as it is the only membrane-bound enzyme involved in the synthesis of small-molecule neurotransmitters, meaning norepinephrine is synthesized directly inside these vesicles. wikipedia.org Alterations in DBH activity or genetic variations in the DBH gene have been linked to a range of central nervous system and peripheral pathologies, highlighting its importance in maintaining physiological balance. nih.gov
Theoretical Basis for DBH Inhibition in Disease Modulation
Given the role of norepinephrine in mediating the effects of the sympathetic nervous system, inhibiting its synthesis presents a logical therapeutic strategy for conditions characterized by sympathetic overactivity. By targeting DBH, the enzyme responsible for producing norepinephrine from dopamine, it is possible to modulate the levels of these key neurotransmitters. patsnap.com
The primary mechanism of DBH inhibitors is the selective blockage of the DBH enzyme's active site. patsnap.com This inhibition prevents the hydroxylation of dopamine, leading to a decrease in norepinephrine levels and a concurrent increase in dopamine levels. patsnap.comncats.io This shift in the dopamine-to-norepinephrine ratio is believed to be beneficial in a variety of disease states. For instance, in cardiovascular diseases like hypertension, reducing norepinephrine can lead to decreased sympathetic tone, resulting in lower blood pressure. ncats.ionih.gov In other areas, such as addiction, altering the balance of these neurotransmitters may reduce the rewarding effects of psychostimulants. anr.fr Therefore, DBH inhibition offers a targeted approach to counteract the pathological consequences of an overactive sympathetic nervous system. patsnap.com
Zamicastat (B44472) Hydrochloride as a Novel Inhibitor of Dopamine Beta-Hydroxylase
Zamicastat hydrochloride, also known as BIA 5-1058, is a novel, reversible inhibitor of dopamine β-hydroxylase. ncats.ioresearchgate.net It has been developed as a potential therapeutic agent for conditions where a reduction in sympathetic tone is considered beneficial, such as hypertension and heart failure. ncats.ionewdrugapprovals.org By inhibiting DBH, zamicastat decreases the production of norepinephrine while increasing the levels of its precursor, dopamine, in peripheral sympathetically innervated tissues. ncats.io
Research has shown that zamicastat can cross the blood-brain barrier, suggesting it may have effects on both the central and peripheral nervous systems. medchemexpress.com Clinical studies have explored its potential in treating hypertension and as an adjuvant therapy for pulmonary arterial hypertension. ncats.iodrugbank.com The development of zamicastat and other DBH inhibitors like etamicastat (B1249725) signifies a promising therapeutic avenue for managing diseases associated with sympathetic overactivity. nih.govresearchgate.net
Detailed Research Findings
A double-blind, randomized, placebo-controlled, crossover study in healthy male subjects investigated the effects of zamicastat on the sympathetic nervous system's response to a cold pressor test (CPT), a method used to induce a temporary increase in sympathetic activity. The findings from this study are summarized in the table below.
| Parameter | Effect of Zamicastat (Compared to Placebo) | Significance (p-value) | Citation |
|---|---|---|---|
| Systolic Blood Pressure (during CPT vs. rest) | -4.62 mmHg decrease | 0.020 | nih.gov |
| Mean Arterial Pressure (response to CPT) | -2.62 mmHg decrease | 0.025 | nih.gov |
| Plasma Dopamine (before CPT) | 12.63 ng/L increase | 0.040 | nih.gov |
| Plasma Dopamine (after CPT) | 19.22 ng/L increase | 0.001 | nih.gov |
| Plasma Epinephrine (B1671497) (change from baseline after CPT) | Significant increase | 0.040 | nih.gov |
| Plasma DBH Activity Inhibition | 19.8% to 25.0% | N/A | nih.gov |
| 24-h Urinary Epinephrine Excretion | Significant reduction | 0.002 | nih.gov |
| 24-h Urinary Norepinephrine Excretion | Significant reduction | 0.001 | nih.gov |
These results demonstrate that zamicastat effectively modulates the sympathetic response to a cold stimulus, confirming its potential as a modulator of the sympathetic nervous system. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1383828-47-4 |
|---|---|
Molecular Formula |
C21H22ClF2N3OS |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1 |
InChI Key |
OIXMDJZVHVPBNM-GMUIIQOCSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Molecular and Enzymatic Mechanisms of Zamicastat Hydrochloride
Enzymatic Inhibition Profile of Dopamine (B1211576) Beta-Hydroxylase by Zamicastat (B44472) Hydrochloride
The interaction of Zamicastat with dopamine β-hydroxylase has been characterized through detailed kinetic studies, revealing a specific profile of reversible, noncompetitive inhibition.
Zamicastat, also identified as BIA 5-1058, functions as a reversible inhibitor of dopamine β-hydroxylase. pa2online.org This reversibility is a key characteristic, demonstrated by the recovery of enzyme function following the removal of the inhibitor by dilution. pa2online.org In vivo studies in mice further support this, showing that maximal enzyme inhibition occurs 1-3 hours after administration, with full activity being recovered 15 hours post-administration. pa2online.org This property is consistent with other imidazolethione-based DBH inhibitors, such as Etamicastat (B1249725) and Nepicastat (B1663631), whose inhibitory effects are also fully reversed by dilution. medchemexpress.com Reversible inhibition ensures that the physiological effects of the drug diminish as it is cleared from the body, without permanently altering the enzyme.
Kinetic analysis of Zamicastat's interaction with human DBH reveals that it displays binding affinity for both the free enzyme and the enzyme-substrate complex. pa2online.org This is the defining characteristic of a noncompetitive inhibitor. Specifically, Zamicastat was found to be a noncompetitive inhibitor with respect to the binding site for the substrate tyramine, exhibiting a Ki value of 43 nM. pa2online.org The Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. Furthermore, Zamicastat also appears to exhibit a noncompetitive mode of inhibition with regard to the binding site for the co-substrate, ascorbic acid. pa2online.org This dual noncompetitive profile indicates that Zamicastat binds to a site on the enzyme distinct from the active site where the substrate and co-substrate bind, and its binding does not prevent substrate binding but does prevent the catalytic conversion to the product.
Structure-Activity Relationship (SAR) of Zamicastat Hydrochloride and Related Analogues
The potency and specificity of Zamicastat and related compounds are derived from their specific chemical structures, which are designed to interact optimally with the DBH enzyme.
Zamicastat, ((R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione), belongs to the class of imidazolethione amine DBH inhibitors. pa2online.org The core of its inhibitory activity lies in the imidazole-2-thione moiety. This structural feature is critical for interacting with the copper cofactor located within the active site of the dopamine β-hydroxylase enzyme. The sulfur and nitrogen atoms of the imidazolethione ring are believed to chelate the copper ions that are essential for the enzyme's catalytic activity. The various substituents on this core structure, such as the (R)-configured difluorochroman group and the benzylaminoethyl side chain, contribute to the compound's high affinity and selectivity for the enzyme, distinguishing its potency and pharmacokinetic properties from other analogues.
The development of imidazolethione amine DBH inhibitors like Zamicastat is based on the principle of targeting the enzyme's copper-containing active site. The primary design strategy involves incorporating a chemical group, such as the imidazolethione ring, that can effectively interact with or chelate the copper ions, thereby blocking the enzyme's function. Further design principles focus on modifying the peripheral parts of the molecule to optimize pharmacological properties. For instance, structural modifications can influence the inhibitor's potency, selectivity, and ability to cross biological membranes like the blood-brain barrier (BBB). While some inhibitors like Nepicastat are designed to penetrate the BBB, others like Zamicastat and Etamicastat are engineered for peripheral selectivity, limiting their access to the central nervous system. nih.govbiorxiv.org This is achieved by adjusting factors like lipophilicity and interaction with efflux transporters, which provides a therapeutic advantage by preventing unwanted central effects. nih.gov
Comparative Analysis of DBH Inhibitor Mechanisms (e.g., Etamicastat, Nepicastat)
Zamicastat, Etamicastat, and Nepicastat are all potent, reversible DBH inhibitors from the imidazolethione class, but they exhibit distinct differences in their inhibitory kinetics and physiological distribution. pa2online.orgmedchemexpress.combiorxiv.org
Nepicastat is generally the most potent of the three, with reported IC50 values for human DBH as low as 9 nM. medchemexpress.com Etamicastat has a reported IC50 of 107 nM, while Zamicastat has a reported IC50 of 90 nM. pa2online.orgmedchemexpress.com
Mechanistically, a notable difference exists. While Zamicastat acts as a noncompetitive inhibitor with respect to both the substrate (tyramine) and co-substrate (ascorbate), Etamicastat and Nepicastat exhibit a mixed-model inhibition mechanism. pa2online.orgmedchemexpress.com They behave as competitive inhibitors with regards to the substrate tyramine, but approach uncompetitive behavior relative to the co-substrate ascorbate (B8700270). medchemexpress.com This indicates that Etamicastat and Nepicastat bind preferentially to the reduced form of the enzyme at the substrate and oxygen binding sites, whereas Zamicastat binds equally well to the free enzyme and the enzyme-substrate complex at an allosteric site. pa2online.orgmedchemexpress.com
A critical distinction for their therapeutic application is their ability to cross the blood-brain barrier. Nepicastat readily crosses the BBB, exerting effects on both the central and peripheral nervous systems. nih.govwikipedia.org In contrast, Zamicastat and Etamicastat have limited brain exposure, making them peripherally selective inhibitors. nih.gov This selectivity is advantageous for treating conditions where only peripheral modulation of the sympathetic nervous system is desired. nih.gov
Table 1: Comparative Profile of Imidazolethione DBH Inhibitors
| Compound | Inhibitory Potency (IC50/Ki) | Mechanism of Inhibition | CNS Penetration |
|---|---|---|---|
| Zamicastat | IC50: 90 nM pa2online.org Ki: 43 nM pa2online.org | Noncompetitive (vs. substrate & co-substrate) pa2online.org | Peripherally selective (limited CNS penetration) nih.gov |
| Etamicastat | IC50: 107 nM medchemexpress.com Ki: 34 nM medchemexpress.com | Mixed-model (competitive vs. substrate; uncompetitive vs. co-substrate) medchemexpress.com | Peripherally selective (limited CNS penetration) nih.gov |
| Nepicastat | IC50: 9 nM (human), 40 nM medchemexpress.com Ki: 11 nM medchemexpress.com | Mixed-model (competitive vs. substrate; uncompetitive vs. co-substrate) medchemexpress.com | Crosses Blood-Brain Barrier (Central & Peripheral action) nih.govwikipedia.org |
Preclinical Pharmacodynamics and Efficacy in Animal Models of Disease
Modulation of Catecholamine Levels in Peripheral Tissues
As an inhibitor of DβH, zamicastat (B44472) directly alters the balance of catecholamines in peripheral sympathetically innervated tissues by blocking the conversion of dopamine (B1211576) to norepinephrine (B1679862). nih.govnih.gov
Zamicastat restricts the biosynthesis of norepinephrine by inhibiting DβH, the enzyme that catalyzes the hydroxylation of dopamine to form norepinephrine in sympathetic nerves. nih.gov This inhibition leads to a decrease in norepinephrine levels in peripheral tissues such as the heart, kidneys, and vasculature. nih.gov Studies have confirmed that treatment with a DβH inhibitor results in a significant decrease in 24-hour urinary norepinephrine levels, indicating a systemic reduction in norepinephrine synthesis. researchgate.net This reduction in available norepinephrine is the primary mechanism by which zamicastat modulates sympathetic tone. nih.gov
By blocking the enzymatic conversion of dopamine to norepinephrine, zamicastat leads to an increase in dopamine levels in peripheral tissues where sympathetic nerves are present. nih.govnih.gov Research has demonstrated that zamicastat administration significantly increases plasma dopamine concentrations. nih.gov This elevation of dopamine is a direct consequence of the DβH inhibition.
| Catecholamine | Effect of Zamicastat Administration | Tissue/Fluid |
| Norepinephrine | Decrease | Peripheral Sympathetically Innervated Tissues, Urine |
| Dopamine | Increase | Peripheral Sympathetically Innervated Tissues, Plasma |
Effects on Sympathetic Activity Regulation in Preclinical Models
Hyperactivity of the sympathetic nervous system is a key factor in the pathophysiology of several cardiovascular conditions. nih.govnih.gov Zamicastat is designed to counteract this by down-regulating sympathetic drive.
Zamicastat mitigates sympathetic nervous system overdrive by lowering the sympathetic tone. nih.gov By reducing the synthesis of norepinephrine in peripheral organs, less of this neurotransmitter is available for release from sympathetic nerve terminals. nih.gov This decrease in norepinephrine release leads to reduced stimulation of both α- and β-adrenoceptors, which in turn results in a decrease in blood pressure. nih.gov The reduction in sympathetic tone achieved with zamicastat has been shown to have a dose- and time-dependent effect on blood pressure in animal models. nih.gov
Efficacy in Models of Cardiovascular Pathologies
The efficacy of zamicastat has been evaluated in established preclinical models of human cardiovascular diseases, such as hypertension.
The spontaneously hypertensive rat (SHR) is a widely used preclinical model for human essential hypertension. nih.gov In studies involving aged SHRs, zamicastat-induced sympathetic down-regulation effectively decreased high blood pressure without a reported effect on heart rate. nih.gov Furthermore, SHRs treated with zamicastat exhibited a lower heart-to-body weight ratio, suggesting a beneficial effect on cardiac hypertrophy. nih.gov
In other hypertensive rat models, such as the Dahl salt-sensitive (SS) rat, zamicastat produced a dose-dependent decrease in blood pressure. nih.govmedchemexpress.com Acute testing showed significant reductions in systolic, diastolic, and mean arterial pressures. medchemexpress.com Prolonged treatment in this model also ameliorated end-organ damage and inflammation hallmarks. nih.gov
Table: Effect of Zamicastat on Blood Pressure in Dahl Salt-Sensitive (SS) Hypertensive Rats
| Parameter | 24-Hour Average Decrease (Mean ± SEM) |
| Systolic Blood Pressure (SBP) | -15.2 ± 2.7 mm Hg |
| Diastolic Blood Pressure (DBP) | -13.0 ± 4.5 mm Hg |
| Mean Arterial Pressure (MAP) | -14.0 ± 3.5 mm Hg |
| Data derived from studies in Dahl SS rats and represents one of the tested dose groups for illustrative purposes. medchemexpress.com |
Studies in Spontaneously Hypertensive Rats (SHRs)
Attenuation of Cardiac Hypertrophy
In studies involving aged spontaneously hypertensive rats (SHR), a model known for significant cardiac hypertrophy, chronic administration of zamicastat demonstrated a notable attenuation of this condition. Compared to the normotensive Wistar-Kyoto (WKY) control group, the untreated SHR group exhibited a significantly higher heart-to-body weight ratio. Treatment with zamicastat resulted in a statistically significant reduction in this ratio in the SHR group, indicating a beneficial effect on cardiac hypertrophy.
| Experimental Group | Heart-to-Body Weight Ratio (mg/g) | P-value (vs. Control SHR) |
|---|---|---|
| Wistar-Kyoto (WKY) Control | 2.88 ± 0.05 | P < 0.0001 |
| Control SHR | 3.66 ± 0.08 | N/A |
| Zamicastat-treated SHR | 3.45 ± 0.04 | P = 0.0219 |
Investigations in Dahl Salt-Sensitive (SS) Rat Models
The Dahl salt-sensitive (SS) rat is a well-established genetic model for salt-sensitive hypertension and heart failure. Prolonged treatment with zamicastat was evaluated in these rats when fed a high-salt diet to assess its impact on the severe end-organ damage and metabolic dysregulation that characterizes this model.
In Dahl SS rats subjected to a high-salt diet, chronic treatment with zamicastat led to a significant amelioration of end-organ damage. This protective effect is a key finding, as these animals typically develop severe hypertension leading to cardiovascular and renal complications. The study demonstrated that by reducing sympathetic tone, zamicastat could mitigate the pathological consequences of salt-induced hypertension in this sensitive model.
The same studies in Dahl SS rats revealed that prolonged zamicastat treatment also favorably impacted the hallmarks of metabolic syndrome. Furthermore, in separate studies on aged spontaneously hypertensive rats, zamicastat treatment was found to significantly decrease plasma levels of triglycerides and free fatty acids.
Chronic zamicastat administration was shown to reduce hallmarks of inflammation in hypertensive Dahl SS rats. In aged SHRs, which exhibit elevated plasma levels of inflammatory markers compared to their normotensive counterparts, zamicastat treatment resulted in a significant decrease in several key inflammatory cytokines and chemokines. The observed reductions point to the anti-inflammatory benefits of dopamine β-hydroxylase inhibition.
Key Inflammatory Markers Reduced by Zamicastat in Aged SHR:
C-reactive protein (CRP)
Monocyte chemoattractant protein-1 (MCP-1)
Interleukin-5 (IL-5)
Interleukin-17α (IL-17α)
Growth-regulated oncogene/keratinocyte chemoattractant (GRO/KC)
Macrophage inflammatory protein-1 alpha (MIP-1α)
Regulated on activation, normal T cell expressed and secreted (RANTES)
Research in Pulmonary Arterial Hypertension (PAH) Animal Models
Zamicastat is being developed for the potential treatment of Pulmonary Arterial Hypertension (PAH), a condition characterized by increased pulmonary vascular resistance leading to right ventricular failure mdpi.com. The efficacy of zamicastat has been explored in established preclinical models of PAH.
The monocrotaline (B1676716) (MCT) rat model is a widely used preclinical tool for inducing PAH, as it causes pulmonary vascular remodeling and a significant increase in pulmonary arterial pressure mdpi.comnih.govnih.gov. In this model, zamicastat treatment has demonstrated significant therapeutic effects. An 18-day course of oral zamicastat prevented the MCT-induced increase in mean right ventricular (RV) pressure and attenuated the associated decrease in heart rate researchgate.net. In the MCT rat model, zamicastat treatment also significantly improved survival rates and decreased the frequency of arrhythmic beats and episodes clinicaltrials.gov.
| Parameter | Vehicle-Treated MCT Rats (Post-MCT) | Zamicastat-Treated MCT Rats (Change from Baseline) | Vehicle-Treated MCT Rats (Change from Baseline) | P-value (Zamicastat vs. Vehicle) |
|---|---|---|---|---|
| RV Systolic Pressure (mmHg) | 54.7 ± 2.9 | N/A | N/A | N/A |
| Mean RV Pressure (mmHg) | 23.9 ± 1.7 | +1.9 ± 1.5 | +7.4 ± 1.8 | P < 0.05 |
| Heart Rate (beats/min) | 240.0 ± 5.9 | -14.3 ± 9.7 | -45.8 ± 8.1 | P < 0.05 |
Robust inhibition of DβH was confirmed in these studies by measuring neurochemical changes in the adrenal glands of the MCT-treated rats. Zamicastat treatment led to a significant decrease in norepinephrine levels and a substantial increase in dopamine levels compared to the vehicle-treated group researchgate.net.
Insights into Right Ventricular Function in Pulmonary Hypertension
In a preclinical study utilizing a monocrotaline-induced pulmonary hypertension model in rats, chronic oral administration of Zamicastat over 18 days demonstrated a notable effect on right ventricular (RV) pressure overload. researchgate.net The study was designed to assess the impact of Zamicastat, a dopamine β-hydroxylase inhibitor, on the progression of pulmonary hypertension and its subsequent effects on the right ventricle.
The monocrotaline model is a well-established method for inducing pulmonary hypertension in rats, leading to pathological changes that mimic the human condition, including increased RV systolic and mean pressures. nih.gov In this particular study, rats treated with monocrotaline that received a vehicle control exhibited a significant increase in both RV systolic pressure (54.7±2.9 mmHg vs 32.3±1.0 mmHg pre-MCT, p<0.0001) and mean RV pressure (23.9±1.7 vs 16.6±1.1 mmHg pre-MCT, p<0.001). researchgate.net
Conversely, the group of rats treated with Zamicastat showed a prevention of the monocrotaline-induced increase in mean RV pressure. The change from baseline in mean RV pressure for the Zamicastat-treated group was significantly lower than that of the vehicle-treated group (+1.9±1.5 mmHg vs +7.4±1.8 mmHg, p<0.05). researchgate.net These findings suggest that Zamicastat may mitigate the development of right ventricular pressure overload in the context of pulmonary hypertension.
| Parameter | Vehicle-Treated (Post-MCT) | Zamicastat-Treated (Change from Baseline) | Vehicle-Treated (Change from Baseline) |
|---|---|---|---|
| RV Systolic Pressure (mmHg) | 54.7±2.9 | Data Not Provided | Data Not Provided |
| Mean RV Pressure (mmHg) | 23.9±1.7 | +1.9±1.5 | +7.4±1.8 |
Exploratory Preclinical Studies of Metabolite Bioactivity
While direct preclinical studies on the bioactivity of Zamicastat's metabolites are not extensively documented in the provided search results, the potential effects of one of its known metabolites, thiocyanate (B1210189), have been investigated independently for its antimicrobial and anti-inflammatory properties.
Investigation of Thiocyanate's Potential Antimicrobial and Anti-inflammatory Effects
Thiocyanate (SCN-) is a naturally occurring pseudohalide that plays a role in the innate immune system. nih.govnih.gov Research has explored its potential therapeutic applications, particularly in the context of inflammatory and infectious diseases.
In a cystic fibrosis mouse model (βENaC mice), nebulized thiocyanate demonstrated significant anti-inflammatory and antimicrobial effects. nih.govnih.gov The administration of thiocyanate was found to decrease airway neutrophil infiltration and restore the glutathione (B108866) redox ratio in both lung tissue and airway epithelial lining fluid to levels comparable to wild-type mice. nih.gov Specifically, in βENaC mice, thiocyanate administration led to a 68% reduction in airway neutrophil infiltrate. mdpi.com
Furthermore, in βENaC and wild-type mice infected with Pseudomonas aeruginosa, thiocyanate treatment resulted in a decrease in inflammation, proinflammatory cytokines, and bacterial load. nih.govnih.gov The anti-inflammatory action of thiocyanate may be linked to a reduction in bacterial burden and the mitigation of neutrophilic infiltration, thereby reducing potential tissue damage mediated by myeloperoxidase. mdpi.com
These studies suggest that thiocyanate possesses both anti-inflammatory and host defense-enhancing properties, which could be beneficial in diseases characterized by chronic airway inflammation and persistent bacterial infections. nih.govnih.gov
| Effect | Observation | Model |
|---|---|---|
| Airway Neutrophil Infiltration | Significantly decreased (68% reduction in βENaC mice) | βENaC mice |
| Glutathione Redox Ratio | Restored to levels comparable to wild-type | βENaC mice |
| Inflammation & Proinflammatory Cytokines | Decreased | P. aeruginosa-infected βENaC and wild-type mice |
| Bacterial Load | Decreased | P. aeruginosa-infected βENaC and wild-type mice |
Preclinical Pharmacokinetics and Metabolism
Absorption and Distribution in Animal Systems
Following oral and intravenous administration of radiolabeled [14C]-zamicastat in rats, the compound was found to be rapidly absorbed. nih.gov The maximum plasma concentration of total radioactivity related to zamicastat (B44472) was observed within the first few hours after administration. nih.gov The unchanged parent compound reached its peak in plasma two hours after an oral dose, with levels declining significantly over 24 hours. nih.gov
Preclinical studies in Sprague-Dawley rats demonstrated that zamicastat is widely distributed to peripheral tissues throughout the body. nih.gov This extensive distribution indicates that the compound does not remain confined to the bloodstream after absorption.
Table 1: Zamicastat Plasma Pharmacokinetics in Rats
| Parameter | Observation |
|---|---|
| Absorption | Rapidly absorbed after oral administration. nih.gov |
| Peak Plasma Time (Radioactivity) | Occurred in the first few hours post-dose. nih.gov |
| Peak Plasma Time (Unchanged Zamicastat) | 2 hours post-dose. nih.gov |
| Distribution | Widely distributed to peripheral tissues. nih.gov |
Metabolic Pathways and Metabolite Identification
The metabolism of zamicastat in rats is extensive, occurring largely within the first 8 hours following administration. nih.gov The metabolic pathway is complex, involving multiple biotransformation reactions. nih.gov
One of the identified metabolic pathways for zamicastat involves the modification of its sulfur-containing imidazole-thione ring. The processes include both desulfurization and oxidative desulfurization, indicating that this part of the molecule is a primary site for metabolic reactions in preclinical models. nih.gov
Another significant metabolic route is N-debenzylation, which involves the removal of the benzyl (B1604629) group from the molecule. nih.gov Following this initial step, the resulting metabolite can undergo further biotransformation through either oxidation or N-acetylation. nih.gov
A notable and unexpected metabolic pathway identified in rats is a multistep process that leads to the formation of isothiocyanic acid and its tautomer, thiocyanic acid. nih.gov This metabolite was the only one identified at the latest time-point of 96 hours, suggesting it is a more stable and persistent metabolite in this preclinical model. nih.gov
Table 2: Identified Metabolic Pathways of Zamicastat in Rats
| Pathway | Description |
|---|---|
| Desulfurization/Oxidative Desulfurization | Involves the removal or oxidation of the sulfur atom in the imidazole-thione ring. nih.gov |
| N-Debenzylation | Cleavage of the benzyl group from the parent molecule. nih.gov |
| Secondary Metabolism | The N-debenzylated metabolite undergoes further oxidation or N-acetylation. nih.gov |
| Isothiocyanic/Thiocyanic Acid Formation | A multistep pathway resulting in the formation of these tautomeric metabolites. nih.gov |
Excretion Routes in Preclinical Models
The disposition and elimination of zamicastat and its metabolites were investigated in rats. The total administered radioactivity from [14C]-zamicastat was almost entirely recovered within 168 hours (7 days) after the dose. nih.gov The primary route of elimination was through the feces, with urine and expired air playing minor roles in the excretion of the compound and its metabolites. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Zamicastat hydrochloride |
| Isothiocyanic acid |
Interaction with Efflux Transporters in In Vitro Blood-Brain Barrier Models
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Two of the major efflux transporters at the BBB that limit the brain penetration of various drugs are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov The interaction of zamicastat with these transporters has been investigated to understand its limited access to the brain, a characteristic that is considered clinically advantageous for a peripherally acting dopamine (B1211576) β-hydroxylase (DBH) inhibitor. nih.gov
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)
In vitro studies using Madin-Darby canine kidney cells (MDCK II) and transfected cell lines expressing human MDR1 (for P-gp) and ABCG2 (for BCRP) have been utilized as a surrogate model of the BBB. nih.gov These studies revealed that zamicastat acts as a concentration-dependent dual inhibitor of both P-gp and BCRP. nih.gov
The inhibitory potency of zamicastat on these transporters was quantified by determining the half-maximal inhibitory concentration (IC50) values. The research findings demonstrated that zamicastat inhibited BCRP to a greater extent than P-gp. nih.gov
Table 1: Inhibitory Potency (IC50) of Zamicastat on P-gp and BCRP
| Transporter | IC50 (μM) |
|---|---|
| P-glycoprotein (P-gp) | 73.8 ± 7.2 |
| Breast Cancer Resistance Protein (BCRP) | 17.0 ± 2.7 |
Data from in vitro studies using transfected MDCK II cell lines. nih.gov
Implications for Central versus Peripheral Pharmacological Actions
The interaction of a drug with efflux transporters at the BBB is a critical determinant of its central nervous system (CNS) exposure and, consequently, its pharmacological effects. For DBH inhibitors, peripheral selectivity is a desirable trait to avoid altering noradrenaline levels in the CNS, which could lead to adverse central effects. nih.gov
Zamicastat has been shown to have limited access to the brain. nih.gov Its role as a dual inhibitor of P-gp and BCRP suggests a potential for drug-drug interactions (DDIs) with co-administered drugs that are substrates for these transporters. nih.gov However, the weak inhibitory potency of zamicastat indicates a low risk for clinically significant DDIs. nih.gov
The limited brain penetration of zamicastat, in conjunction with its peripheral DBH inhibitory activity, supports its development for conditions where peripheral sympathetic nervous system modulation is beneficial without directly affecting CNS catecholamine levels. nih.govnih.gov While P-gp and BCRP inhibition by zamicastat is evident in vitro, its low passive permeability is also a significant factor contributing to its predominantly peripheral action. nih.gov This peripheral selectivity is advantageous for a cardiovascular drug candidate, minimizing the potential for centrally-mediated side effects. nih.gov
Academic Methodologies and Research Design in Zamicastat Hydrochloride Studies
In Vitro Enzymatic Assays for DBH Activity Determination
In vitro enzymatic assays are fundamental in determining the inhibitory activity of compounds like zamicastat (B44472) on its target enzyme, dopamine (B1211576) β-hydroxylase (DβH). A commonly utilized method is the spectrophotometric approach, which allows for the quantification of enzyme activity by measuring changes in absorbance. This technique often involves the use of a synthetic substrate, such as acetylthiocholine, and a reagent like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzymatic reaction produces a colored product, and the intensity of this color, measured at a specific wavelength (e.g., 412 nm), is proportional to the enzyme's activity.
To assess the inhibitory potential of zamicastat, concentration-response plots are generated. These experiments are conducted at constant enzyme and substrate concentrations while varying the concentration of the inhibitor. The data from these plots are then used to calculate the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's inhibitory potency. For accurate IC50 determination, a minimum of 10 inhibitor concentrations are typically used, with data points distributed both above and below the estimated IC50 value . This rigorous approach allows for a precise quantification of zamicastat's ability to inhibit DβH activity in a controlled laboratory setting.
Preclinical Animal Model Selection and Application
The selection of appropriate animal models is a critical step in the preclinical evaluation of zamicastat hydrochloride. These models are essential for understanding the compound's effects on complex physiological systems and for predicting its potential therapeutic applications in humans nih.govupenn.edumdpi.comijrpc.com. The choice of a particular animal model is guided by its ability to mimic the pathophysiology of the human disease being studied.
Genetically engineered and spontaneously hypertensive rodent models are invaluable tools for studying cardiovascular diseases like hypertension. The Spontaneously Hypertensive Rat (SHR) is one of the most widely used genetic models of essential hypertension, as it closely mirrors the development of the disease in humans researchgate.netnih.gov. Another important model is the Dahl salt-sensitive (SS) rat, which develops hypertension when fed a high-salt diet and is a well-established model for salt-induced hypertension researchgate.netnih.gov.
Studies involving zamicastat have utilized the Dahl SS rat to investigate the compound's effects on salt-induced hypertension and heart failure nih.gov. In these studies, zamicastat was evaluated for its ability to modulate hemodynamic and cardiometabolic parameters. The use of such genetically predisposed models allows researchers to assess the therapeutic potential of zamicastat in a context that is highly relevant to human cardiovascular disease.
In addition to genetic models, pharmacological induction models are employed to create specific disease states in animals. These models are useful for investigating the efficacy of a drug in a more controlled and acute setting. One such model relevant to the study of zamicastat is the monocrotaline-induced pulmonary arterial hypertension (PAH) model in rats. Monocrotaline (B1676716) is a plant alkaloid that causes progressive pulmonary vascular remodeling and right ventricular hypertrophy, mimicking key features of human PAH.
The monocrotaline rat model has been used to assess the effects of zamicastat on PAH researchgate.net. In these studies, researchers can evaluate the impact of DβH inhibition on the development and progression of the disease, providing insights into the potential of zamicastat as a therapeutic agent for this condition.
The mechanism of action of zamicastat involves the inhibition of DβH, which in turn alters the levels of catecholamines. Therefore, the biochemical analysis of catecholamines in animal tissues is a crucial component of preclinical studies nih.gov. This analysis allows researchers to directly measure the pharmacological effects of the drug.
In studies with zamicastat, the levels of dopamine, norepinephrine (B1679862), and epinephrine (B1671497) are quantified in various tissues and biological fluids nih.govnih.gov. Techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection are commonly used for this purpose due to their high sensitivity and selectivity nih.gov. These analyses provide direct evidence of DβH inhibition by demonstrating an increase in dopamine levels and a decrease in norepinephrine and epinephrine levels in peripheral sympathetically innervated tissues nih.gov.
| Catecholamine | Expected Change with Zamicastat | Rationale |
| Dopamine | Increase | Zamicastat inhibits the conversion of dopamine to norepinephrine. |
| Norepinephrine | Decrease | As the direct product of the DβH-catalyzed reaction, its synthesis is reduced. |
| Epinephrine | Decrease | Norepinephrine is the precursor for epinephrine synthesis. |
Chronic diseases like hypertension can lead to damage in various organs, including the heart, kidneys, and blood vessels. Therefore, the assessment of end-organ damage is a critical endpoint in preclinical studies of antihypertensive agents. In studies involving zamicastat, researchers have evaluated its effects on salt-induced cardiac hypertrophy in Dahl SS rats nih.gov.
| Parameter | Method of Assessment | Findings in Zamicastat Studies |
| Cardiac Hypertrophy | Histological analysis of heart tissue | Chronic zamicastat treatment was evaluated against salt-induced cardiac hypertrophy. nih.gov |
| Cardiometabolic Risk | Measurement of relevant biomarkers in blood | Prolonged treatment with zamicastat ameliorated metabolic syndrome hallmarks. nih.gov |
| Inflammation | Measurement of inflammatory markers | Zamicastat treatment ameliorated inflammation hallmarks in hypertensive rats. nih.gov |
Radiolabeled Compound Techniques for Disposition and Metabolism Studies
Radiolabeled compound techniques are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide crucial information about the fate of the compound in the body. For zamicastat, studies have been conducted using [14C]-labeled zamicastat in both rats and humans nih.govnih.gov.
Furthermore, the metabolic profile of zamicastat is investigated by identifying the various metabolites formed. In rats, the metabolic pathway of zamicastat involves multiple reactions, including desulphurisation and N-debenzylation nih.gov. In humans, a single oral dose of [14C]-zamicastat was also primarily excreted in the feces, with a significant portion of the dose being unchanged compound nih.gov. A major circulating metabolite identified in humans was [14C]-thiocyanic acid, which contributed to the long terminal half-life of total radioactivity nih.gov. These studies highlight the importance of using radiolabeled compounds to fully understand the disposition and metabolism of a new chemical entity.
Computational Approaches in DBH Inhibitor Research
The development of potent and selective dopamine β-hydroxylase (DBH) inhibitors, such as this compound, has been significantly influenced by the application of computational chemistry and molecular modeling techniques. These in silico methods provide valuable insights into the molecular interactions between inhibitors and the DBH enzyme, guiding the rational design and optimization of drug candidates. The use of computer-aided drug design is considered an effective strategy for the identification of novel and effective DBH inhibitors nih.gov.
A major challenge in the rational, structure-based design of DBH inhibitors was the historical absence of a three-dimensional crystal structure for the human enzyme. This limitation prompted researchers to develop an experimentally validated in silico model of human DBH nih.gov. This computational model of the full-length human DBH protein was constructed using a combination of biochemical data, the structural coordinates of a related enzyme (peptidylglycine alpha-hydroxylating monooxygenase), and data from a partial model of rat DBH nih.gov. The resulting model provided crucial structural insights into the active site, metal coordination, and substrate and inhibitor binding, thereby creating a viable template for drug design efforts nih.gov.
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in understanding the binding mode of inhibitors and estimating the strength of the interaction, often expressed as a binding energy or docking score.
In the context of DBH inhibitor research, molecular docking simulations are employed to virtually screen large libraries of compounds to identify potential new inhibitors. This process involves docking candidate molecules into the active site of the DBH model. For instance, the in silico model of human DBH has been utilized for virtual screening against small molecule databases to identify prospective inhibitors nih.gov.
The docking process allows researchers to visualize and analyze the molecular interactions between the inhibitor and the amino acid residues within the DBH active site. Key interactions that stabilize the enzyme-inhibitor complex often include:
Hydrogen Bonds: These are crucial for the specific recognition and binding of inhibitors. The in silico model of DBH revealed that the inhibitor nepicastat (B1663631) is stabilized in the active site through multiple hydrogen bonds nih.gov.
Coordination with the Copper Ion: As DBH is a copper-containing enzyme, the interaction of inhibitors with the catalytic copper atoms in the active site is a critical aspect of their mechanism.
By evaluating these interactions, computational chemists can predict the binding affinity of novel compounds and prioritize them for synthesis and biological testing. The scoring functions used in docking programs provide a quantitative estimate of the binding affinity, which aids in ranking potential inhibitors.
Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a therapeutic target to design and optimize drugs. The development of the in silico model of human DBH has paved the way for the application of SBDD strategies in the discovery of novel inhibitors nih.gov.
The general workflow of a structure-based drug design campaign for DBH inhibitors would typically involve the following steps:
Target Identification and Validation: The initial step involves confirming that DBH is a valid therapeutic target for the disease of interest.
Determination of the 3D Structure: In the absence of an experimental crystal structure, a high-quality homology model of the target protein, such as the in silico model of human DBH, is generated and validated nih.gov.
Virtual Screening: Large compound libraries are computationally screened by docking them into the active site of the DBH model to identify "hit" compounds that are predicted to bind with high affinity.
Hit-to-Lead Optimization: The identified hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves:
Analyzing the predicted binding mode of the hit compound within the DBH active site.
Identifying opportunities for chemical modifications to enhance interactions with key residues.
Synthesizing and testing these modified compounds.
Determining the structure of the new compound in complex with the target (or re-docking it into the model) to understand the structural basis for any changes in activity.
This cyclical process of design, synthesis, and testing, guided by the structural insights from the DBH model, allows for the rational optimization of lead compounds. The ultimate goal is to develop a drug candidate, like zamicastat, with the desired therapeutic profile. The application of these computational strategies is considered a promising avenue for the development of new, safe, and cost-effective therapeutic agents targeting DBH nih.gov.
Future Research Directions and Translational Perspectives Excluding Clinical Outcomes
Deepening Mechanistic Understanding of Sympathetic Nervous System Modulation
Zamicastat's primary mechanism is the inhibition of DBH, the enzyme responsible for converting dopamine (B1211576) to norepinephrine (B1679862) in the catecholamine biosynthetic pathway. nih.govconsensus.app This inhibition leads to a reduction in norepinephrine levels and a concurrent increase in its precursor, dopamine. nih.gov This dual action effectively down-regulates sympathetic tone, which is a key factor in the pathophysiology of many cardiovascular diseases. nih.govacs.org
Preclinical studies in aged spontaneously hypertensive rats (SHRs) demonstrated that Zamicastat (B44472) treatment significantly reduced norepinephrine and increased dopamine levels in the heart, but not in the brain's frontal cortex, indicating a primary peripheral effect. acs.org In a study with healthy human subjects, Zamicastat was shown to blunt the blood pressure response to a cold pressor test, a stimulus known to activate the sympathetic nervous system. nih.gov This was accompanied by a significant increase in plasma dopamine and significant reductions in the 24-hour urinary excretion of both epinephrine (B1671497) and norepinephrine. nih.gov
Future research should aim to further dissect the nuanced effects of this altered catecholamine ratio in various sympathetically innervated tissues beyond the heart, such as the kidneys and vasculature. Investigating the long-term consequences of sustained DBH inhibition on adrenoceptor density and sensitivity, as well as on the intricate feedback loops governing the autonomic nervous system, will provide a more complete picture of its modulatory effects.
| Analyte | Matrix | Effect Compared to Placebo | Significance (p-value) | Source |
|---|---|---|---|---|
| Dopamine (DA) | Plasma (after CPT) | Significant Increase | p = 0.001 | nih.gov |
| Norepinephrine (NE) | 24h Urine | Significant Reduction | p = 0.001 | nih.gov |
| Epinephrine (EPI) | 24h Urine | Significant Reduction | p = 0.002 | nih.gov |
Elucidating Broader Therapeutic Potentials Beyond Current Preclinical Indications
The therapeutic potential of modulating the sympathetic nervous system with DBH inhibitors extends beyond the currently explored preclinical indications. patsnap.com Preclinical studies have primarily focused on Zamicastat's beneficial effects in cardiovascular models, including salt-sensitive hypertension, heart failure, and pulmonary arterial hypertension. nih.govnih.govresearchgate.net In the Dahl salt-sensitive rat model, Zamicastat ameliorated end-organ damage and hallmarks of metabolic syndrome and inflammation. nih.gov Similarly, in aged spontaneously hypertensive rats, Zamicastat treatment was associated with cardiometabolic and anti-inflammatory benefits. acs.org
Given that dysregulation of the catecholamine pathway is implicated in a range of pathologies, future research could explore Zamicastat's utility in other areas. medchemexpress.com The ability of DBH inhibitors to alter dopamine and norepinephrine levels suggests potential applications in:
Neurological and Psychiatric Disorders : Imbalances in these neurotransmitters are central to conditions like post-traumatic stress disorder (PTSD) and cocaine dependence. nih.govwikipedia.org Research into other DBH inhibitors, such as Nepicastat (B1663631), has already explored these possibilities. wikipedia.org
Inflammatory Conditions : Zamicastat has been shown to decrease plasma levels of several inflammatory markers in hypertensive rats, including C-reactive protein (CRP), MCP-1, and various interleukins. acs.org This suggests a potential role in conditions with a significant inflammatory component.
Metabolic Syndrome : In preclinical models, Zamicastat treatment favorably impacted cardiometabolic risk biomarkers, including plasma triglycerides and free fatty acids. nih.govacs.org
Advanced Preclinical Models for Comprehensive Disease Characterization
Current preclinical data for Zamicastat have been generated using established animal models, such as the spontaneously hypertensive rat and the Dahl salt-sensitive rat. nih.govacs.org While these models are valuable for studying essential hypertension and heart failure, they may not fully recapitulate the complexity of human cardiovascular disease. acs.org
Future preclinical research would benefit from the adoption of more advanced and human-relevant models to better characterize disease pathology and predict therapeutic response. Such models include:
Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) : These cells offer a platform to study the direct effects of Zamicastat on human heart cells, assessing proarrhythmic risk and contractile function without species-related differences. cipaproject.org
Organ-on-a-Chip Technology : Microfluidic devices containing human cells can model the physiology of human organs and tissues, such as blood vessels or heart tissue, providing a more accurate prediction of drug efficacy and toxicity.
Ex vivo Human Tissues : The use of fresh human cardiovascular tissues can help predict drug safety and efficacy before moving to clinical trials, offering a highly translational model. reprocell.com
These advanced, non-animal models can help bridge the gap between traditional animal studies and human clinical trials, providing more predictive data on both efficacy and potential cardiotoxicity in accordance with the "fail early, fail cheap" approach to drug development. reprocell.com
Exploration of Metabolite-Mediated Biological Activities
The metabolism of Zamicastat shows significant variability between species and between in vitro and in vivo systems, presenting a crucial area for future research. nih.gov A study in healthy male subjects revealed that Zamicastat is extensively metabolized, with unchanged Zamicastat accounting for less than 1% of the total circulating radioactivity. nih.gov
The main circulating metabolite identified in humans was [14C]-thiocyanic acid, which was responsible for 69.1% of the total circulating radioactivity and had a long terminal half-life of 153 hours. nih.gov Other minor metabolites were formed through desulfuration, oxidation, methylation, and glucuronic acid conjugation. nih.gov Notably, there was a major discrepancy between human metabolism and in vitro studies using human hepatocytes, where the main metabolites observed in vivo were not present. nih.gov In preclinical studies with aged hypertensive rats, the metabolites BIA 5-453 and BIA 5-961 were detected in plasma and urine. acs.org
| Metabolite | Species | Key Findings | Source |
|---|---|---|---|
| [14C]-thiocyanic acid | Human | Main circulating metabolite (69.1% of total radioactivity); long half-life (153 hours). | nih.gov |
| BIA 5-453 | Rat | Detected in plasma and urine of spontaneously hypertensive rats. | acs.org |
| BIA 5-961 | Rat | Detected in plasma and urine of spontaneously hypertensive rats. | acs.org |
Refinement of Predictive Models for Pharmacological Efficacy
The development of robust predictive models is crucial for optimizing drug therapy and streamlining the development process. nih.gov For Zamicastat, pharmacokinetic/pharmacodynamic (PK/PD) modeling can bridge the gap between drug concentration and the intensity of the observed physiological response. nih.govnih.gov
Future efforts should focus on creating integrated PK/PD models that describe the complete time course of Zamicastat's effects on blood pressure and catecholamine levels. nih.gov Such models can help to:
Quantify Interindividual Variability : Antihypertensive drugs often exhibit large variability in patient response. nih.gov PK/PD modeling can help identify factors, such as genetic polymorphisms in DBH or metabolic enzymes, that contribute to this heterogeneity.
Optimize Dosing Regimens : By understanding the relationship between drug exposure and effect, models can predict optimal dosing strategies for different patient populations. semanticscholar.org
Streamline Drug Development : Computer-aided, structure-based drug design and in silico modeling can accelerate the discovery and refinement of new, more potent, and selective DBH inhibitors. nih.govconsensus.app
By establishing a clear relationship between Zamicastat exposure and its pharmacodynamic effects, these models can provide a more rational basis for its therapeutic use. researchgate.net
Synergistic Approaches with Effluxed Compounds
An intriguing and underexplored area of research is Zamicastat's interaction with drug transporters. In vitro data have identified Zamicastat as a concentration-dependent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two important efflux transporters. medchemexpress.commedchemexpress.com These transporters are present in key tissues like the intestine, liver, kidney, and the blood-brain barrier, where they actively pump a wide variety of drugs out of cells, impacting their absorption, distribution, and elimination. europeanpharmaceuticalreview.com
The inhibition of these efflux transporters by Zamicastat could lead to significant drug-drug interactions. europeanpharmaceuticalreview.com When co-administered with a drug that is a substrate for P-gp or BCRP, Zamicastat could potentially block its efflux, leading to increased intracellular and systemic concentrations of the co-administered drug. nih.gov This interaction could be harnessed for synergistic effects, for example, to enhance the efficacy of a co-administered drug that is normally limited by transporter-mediated efflux.
Future research should investigate these potential interactions, both in vitro and in vivo. Identifying which drugs are subject to this interaction and characterizing the clinical implications are critical next steps. This line of inquiry could uncover novel combination therapies and expand the therapeutic utility of Zamicastat beyond its direct effects on the sympathetic nervous system.
Q & A
Q. What is the primary pharmacological mechanism of Zamicastat hydrochloride, and how can researchers validate its target engagement in vitro?
this compound is a selective inhibitor of adenosine β-hydroxylase and P-glycoprotein (P-gp), with demonstrated ability to cross the blood-brain barrier (BBB) . To validate target engagement, researchers should:
- Perform competitive binding assays using purified P-gp or adenosine β-hydroxylase.
- Use radiolabeled substrates (e.g., verapamil for P-gp) to measure inhibition potency (IC50).
- Validate selectivity via parallel assays against related isoforms (e.g., RORα/RORβ for adenosine β-hydroxylase) .
Q. Which experimental models are commonly used to assess the blood-brain barrier permeability of this compound, and what methodological considerations are critical?
- In vitro models : MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp) and efflux ratios .
- In vivo models : Brain/plasma ratio measurements in rodents after intravenous/oral administration. Key considerations:
- Control for plasma protein binding using equilibrium dialysis.
- Use LC-MS/MS for quantification due to low brain concentrations .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in preclinical studies?
- HPLC-UV/ELSD for purity assessment (>95% by area normalization).
- Mass spectrometry (HRMS) for structural confirmation.
- Stability testing:
- Store stock solutions in anhydrous DMSO at -80°C, aliquoted to avoid freeze-thaw cycles .
- Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported IC50 values of this compound across different studies?
Contradictions often arise from variations in assay conditions. To address this:
- Standardize assay parameters :
- Cell line (e.g., Caco-2 vs. MDCK-MDR1 for P-gp inhibition).
- Substrate concentration (e.g., calcein-AM for P-gp).
- Include positive controls (e.g., verapamil for P-gp).
- Validate findings using orthogonal methods (e.g., ATPase activity assays for P-gp) .
Q. What strategies can be employed to optimize the solubility and stability of this compound in long-term pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based formulations to enhance aqueous solubility.
- pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) simulating gastrointestinal conditions.
- Stability protocols :
Q. How can researchers differentiate between central and peripheral effects of this compound in neurological disorder models?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate brain/plasma concentrations with biomarker changes (e.g., adenosine levels).
- BBB-specific delivery : Compare effects in wild-type vs. P-gp knockout mice to isolate BBB-mediated actions.
- Microdialysis : Measure drug levels in cerebrospinal fluid (CSF) during efficacy studies .
Q. What experimental designs are recommended to assess drug-drug interactions (DDIs) involving this compound as a P-gp inhibitor?
- In vitro DDI screens :
- Use Caco-2 cells to evaluate inhibition of P-gp-mediated transport of probe substrates (e.g., digoxin).
- In vivo studies :
- Co-administer with P-gp substrates (e.g., loperamide) and monitor changes in substrate plasma exposure.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs .
Data Analysis and Reporting
Q. How should researchers address variability in pharmacokinetic data when reporting this compound’s bioavailability?
- Use non-compartmental analysis (NCA) for initial estimates of AUC and Cmax.
- Apply population pharmacokinetic models to account for inter-individual variability.
- Report coefficient of variation (CV%) for key parameters and justify outliers using sensitivity analyses .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Four-parameter logistic regression for IC50/EC50 determination.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
- Include effect size metrics (e.g., Cohen’s d) to quantify therapeutic relevance .
Methodological Best Practices
Q. How can researchers ensure reproducibility when synthesizing this compound analogs?
- Follow IUPAC guidelines for compound naming and characterization.
- Provide detailed synthetic protocols in supplementary materials, including:
- Reaction conditions (temperature, solvent purity).
- Chromatographic purification parameters (column type, gradient).
- Spectral data (1H/13C NMR, HRMS) for all intermediates and final products .
Q. What criteria should guide the selection of biomarkers for this compound’s efficacy in neurodegenerative disease models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
